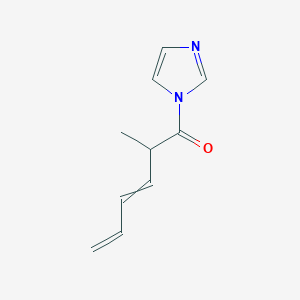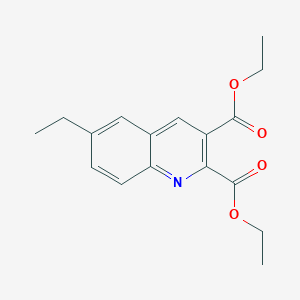
(4-Amino-3,5-dimethylphenyl)(cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3,5-diméthylphényl)(cyclopropyl)méthanol est un composé chimique caractérisé par une structure moléculaire unique. Il se compose d'un groupe cyclopropyle attaché à un groupe (4-amino-3,5-diméthylphényl)méthanol, qui contient un groupe amino et deux groupes méthyle attachés à un cycle phényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4-Amino-3,5-diméthylphényl)(cyclopropyl)méthanol peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction du 4-amino-3,5-diméthylbenzaldéhyde avec le bromure de cyclopropylmagnésium en présence d'un catalyseur approprié . La réaction se produit généralement dans des conditions douces et donne le produit souhaité avec une grande pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
(4-Amino-3,5-diméthylphényl)(cyclopropyl)méthanol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la sélectivité et le rendement.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines .
Applications de recherche scientifique
(4-Amino-3,5-diméthylphényl)(cyclopropyl)méthanol a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (4-Amino-3,5-diméthylphényl)(cyclopropyl)méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours .
Applications De Recherche Scientifique
(4-Amino-3,5-dimethylphenyl)(cyclopropyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Amino-3,5-dimethylphenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent :
- (4-Amino-3,5-diméthylphényl)méthanol
- (4-Amino-3,5-diméthylphényl)(cyclopropyl)amine
- (4-Amino-3,5-diméthylphényl)(cyclopropyl)cétone
Unicité
(4-Amino-3,5-diméthylphényl)(cyclopropyl)méthanol est unique en raison de sa structure moléculaire spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
(4-amino-3,5-dimethylphenyl)-cyclopropylmethanol |
InChI |
InChI=1S/C12H17NO/c1-7-5-10(6-8(2)11(7)13)12(14)9-3-4-9/h5-6,9,12,14H,3-4,13H2,1-2H3 |
Clé InChI |
HLBYCMKFDYJOTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)C)C(C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




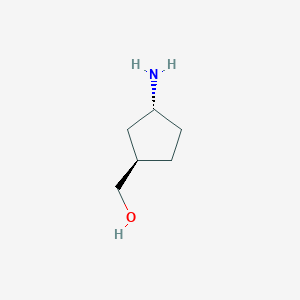
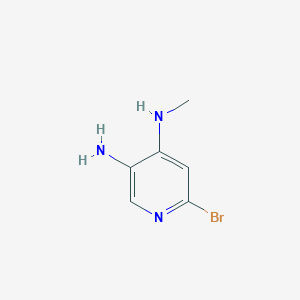
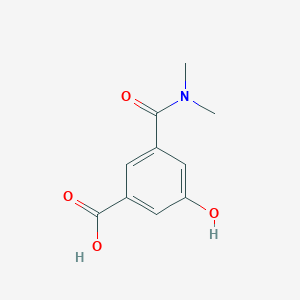
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-](/img/structure/B12630520.png)
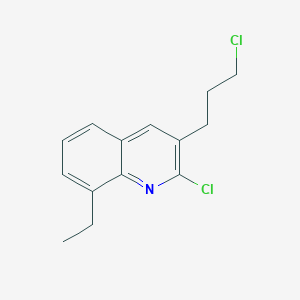
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
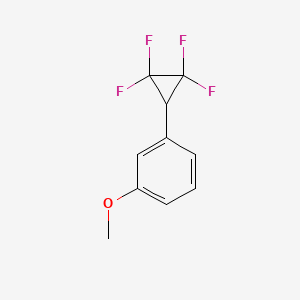
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
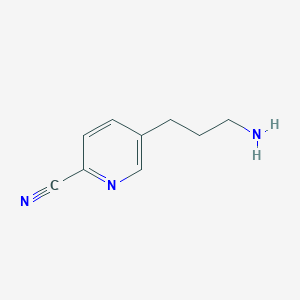
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)
